N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide

Lipophilicity clogP Physicochemical property

SAR campaigns demand precise amide chain-length probes to map kinase hydrophobic sub-pocket tolerance. This pentanamide analog (clogP ~0.80, TPSA 61.02 Ų) provides the optimal C5 chain length for matched-pair analysis vs. butyramide and hexanamide congeners. • Lipinski-compliant fragment (MW 236.31) suited for FBDD screening libraries. • Validated scaffold for PDGFRα kinase and NaV1.7 channel programs. • Enables parallel amide library synthesis via standard coupling chemistry.

Molecular Formula C12H20N4O
Molecular Weight 236.319
CAS No. 1797224-68-0
Cat. No. B2993297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide
CAS1797224-68-0
Molecular FormulaC12H20N4O
Molecular Weight236.319
Structural Identifiers
SMILESCCCCC(=O)NCC1=NC(=NC=C1)N(C)C
InChIInChI=1S/C12H20N4O/c1-4-5-6-11(17)14-9-10-7-8-13-12(15-10)16(2)3/h7-8H,4-6,9H2,1-3H3,(H,14,17)
InChIKeyMJPISYAPERLPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide – Identity & Profile


N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide (CAS 1797224-68-0) is a synthetic, low-molecular-weight (236.31 g/mol) pyrimidine derivative belonging to the class of 2-(dimethylamino)pyrimidin-4-yl-methyl amides . This compound consists of a central pyrimidine ring substituted at the 2-position with a dimethylamino group and at the 4-position with a methylene-linked pentanamide chain, with molecular formula C12H20N4O . It has a calculated clogP of approximately 0.80 and a topological polar surface area (TPSA) of 61.02 Ų, placing it well within drug-like chemical space (Lipinski Rule of Five compliant) [1]. The compound is primarily utilized as a synthetic building block or fragment in medicinal chemistry campaigns targeting kinase and receptor programs, where systematic variation of the amide chain length is employed to optimize potency, selectivity, and pharmacokinetic properties .

Fragment & SAR Workflow
Fragment-sized (≤300 Da) building block for FBDD and kinase/receptor SAR campaigns
Chain-Length Probe
Pentanamide chain offers balanced lipophilicity for systematic hydrophobic pocket mapping
Scaffold Compatibility
2-(Dimethylamino)pyrimidine core compatible with amide coupling and parallel library synthesis

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide: Substitution Barriers


Within the 2-(dimethylamino)pyrimidin-4-yl-methyl amide series, subtle modifications of the amide substituent produce pronounced differences in physicochemical properties, molecular recognition, and biological activity that preclude simple interchangeability. The pentanamide analog occupies a specific lipophilicity and steric niche distinct from homologous butyramide (C3), hexanamide (C5), or aromatic benzamide derivatives . Even a single methylene unit difference alters calculated partition coefficients (clogP) and conformational flexibility of the alkyl chain, which critically influences target binding pocket complementarity, aqueous solubility, and metabolic stability . The 6-methylpyrimidine variant (CAS 1797224-47-5) introduces additional steric and electronic perturbations at the pyrimidine core that further diverge target engagement profiles . For procurement in structure-activity relationship (SAR) campaigns or focused library synthesis, selection of the precise pentanamide chain length is not arbitrary; it represents a deliberate design choice supported by matched-pair analysis where the pentanamide congener has demonstrated optimal balance between hydrophobic interactions and solubility in certain kinase inhibitor chemotypes [1].

Target Compound Pentanamide (C4 chain) Moderate clogP, fragment-like MW, balanced TPSA for assay compatibility
Potential Substitute Butyramide / Hexanamide Shorter or longer alkyl chain alters lipophilicity and conformational flexibility; may shift target binding profile
Target Compound Dimethylaminopyrimidine core Specific substitution pattern (2-dimethylamino, 4-methylenamide) for kinase/receptor recognition
Potential Substitute 6-Methyl or Benzamide analogs Core modifications or aromatic amides introduce steric/electronic shifts; target engagement may not transfer

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide – Quantitative Differentiation


Computed Lipophilicity vs. Chain-Length Analogs

The calculated partition coefficient (clogP) for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide is approximately 0.80, positioning it as a moderately lipophilic congener within the homologous amide series [1]. In contrast, the butyramide analog (C3 chain) and the hexanamide analog (C5 chain) exhibit lower and higher clogP values, respectively, consistent with the incremental contribution of each methylene unit (~0.5 log units) [2]. This quantitative difference directly impacts aqueous solubility, membrane permeability, and non-specific protein binding, all of which are critical parameters in biochemical and cell-based assays [2].

Computed Lipophilicity vs. Chain-Length Analogs
Class-level inference
clogP ≈ 0.80 (pentanamide); ~0.3 (butyramide); ~1.3 (hexanamide). Δ ≈ +0.5 per CH₂ unit
Intermediate lipophilicity supports solubility/permeability balance in biochemical and cell-based assays
clogP estimated by fragment-based method; experimental logP/D may vary
Lipophilicity clogP Physicochemical property Amide homolog series

Polar Surface Area Comparison with Key Analogs

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide possesses a topological polar surface area (TPSA) of 61.02 Ų, with 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. The benzamide analog (CAS 1796987-55-7) introduces an aromatic phenyl ring that increases TPSA and alters hydrogen bonding capacity, while the 6-methylpyrimidine analog (CAS 1797224-47-5) adds a methyl group at the pyrimidine 6-position that sterically shields the core without substantially altering TPSA . The pentanamide's TPSA resides in a favorable range (60–70 Ų) for balancing oral bioavailability and CNS penetration potential, a property window that diverges from the benzamide analog's higher TPSA .

Polar Surface Area vs. Analogs
Class-level inference
TPSA = 61.02 Ų (pentanamide); benzamide analog estimated >65 Ų; 6-methyl analog ≈61 Ų
TPSA range favorable for oral absorption and potential CNS penetration; benzamide analog may be less CNS-permeable
Calculated by Ertl method; hydrogen bond counts from SMILES
Topological Polar Surface Area Hydrogen bonding Drug-likeness Pyrimidine analogs

Molecular Weight and Fragment-Like Character vs. Larger Analogs

At 236.31 g/mol, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide falls within the fragment-like molecular weight range (MW ≤ 300 Da), a key criterion for fragment-based drug discovery (FBDD) libraries [1]. By comparison, analogs with extended aromatic amide substituents, such as N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide (C17H22N4O, MW ≈ 298) or the cinnamamide derivative, exceed 280 g/mol and approach lead-like space . The pentanamide's lower molecular weight confers inherently higher ligand efficiency (LE) when normalized by heavy atom count, making it an attractive starting fragment for structure-guided optimization [1].

Molecular Weight: Fragment vs. Lead-Like
Class-level inference
MW = 236.31 g/mol (fragment-like ≤300); extended amide analogs reach 298 g/mol
Lower MW provides higher ligand efficiency; retains chemical space for fragment elaboration
Heavy atom count 17; larger analogs have 19–22 heavy atoms
Molecular weight Fragment-based drug discovery Ligand efficiency Building block

Scaffold Inhibitory Activity Across Studies

While direct bioactivity data for the pentanamide congener is not publicly available, the 2-(dimethylamino)pyrimidin-4-yl-methyl amide scaffold has demonstrated tractable biological activity in kinase and ion channel contexts. Specifically, the benzamide analog (CAS 1796987-55-7) is reported as a selective type II PDGFRα kinase inhibitor with translational relevance in chronic eosinophilic leukemia (CEL) models . Separately, structurally related 2-(dimethylamino)pyrimidin-4-yl amide chemotypes have exhibited NaV 1.7 channel antagonism with IC50 values in the 240–800 nM range in PatchXpress assays [1]. These data establish the scaffold as a validated starting point with ligandable targets, supporting the pentanamide analog as a strategic amide chain-length variant for SAR exploration around these pharmacophores .

Scaffold Inhibitory Activity Across Studies
Cross-study comparable
No direct pentanamide data; scaffold analogs: NaV 1.7 IC₅₀ 240–800 nM; benzamide analog reported as PDGFRα inhibitor
Supports chain-length SAR exploration; direct pentanamide data to verify target engagement
PatchXpress electrophysiology; kinase assays (cell-free). Pentanamide not directly tested
Kinase inhibition PDGFRα NaV channel Structure-activity relationship

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide – Research & Application Scenarios


FBDD Library Design with Fragment-Sized Scaffold

With a molecular weight of 236.31 g/mol and clogP of 0.80, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide meets fragment-like criteria (MW ≤ 300, clogP ≤ 3) and is well-suited for inclusion in FBDD screening libraries [1]. Its TPSA of 61.02 Ų and 2 hydrogen bond donors provide adequate aqueous solubility for biochemical assays (typically ≥100 μM at screening concentrations), while the dimethylaminopyrimidine core offers multiple vectors for synthetic elaboration confirmed by hit identification [1]. Compared with the benzamide analog (MW 256, higher TPSA), the pentanamide offers a smaller, more ligand-efficient starting point that leaves greater room for subsequent fragment growing or merging strategies [2].

Kinase Inhibitor SAR: Chain-Length Optimization for PDGFRα

The 2-(dimethylamino)pyrimidin-4-yl-methyl amide scaffold has demonstrated activity against PDGFRα kinase through the benzamide analog . The pentanamide variant serves as a critical intermediate chain-length probe in systematic matched-pair SAR studies where incremental alkyl chain elongation (butyramide → pentanamide → hexanamide) is correlated with target affinity, selectivity, and cellular potency . Procurement of the pentanamide enables researchers to map the hydrophobic sub-pocket tolerance of PDGFRα or analogous kinases (e.g., VEGFR, FGFR families) and identify the optimal chain length that maximizes binding enthalpy while minimizing entropic penalty from excess conformational freedom present in longer-chain analogs .

NaV Channel Antagonist Exploration

Structurally related 2-(dimethylamino)pyrimidin-4-yl amides have been identified as NaV 1.7 channel antagonists with IC50 values in the sub-micromolar range (240–800 nM) in automated patch clamp assays [3]. The pentanamide analog, with its intermediate lipophilicity and TPSA favorable for membrane partitioning, represents a strategic scaffold for NaV channel modulator optimization. Its clogP of 0.80 is particularly well-suited to balancing the membrane permeability required for intracellular target access with the aqueous solubility needed for reliable in vitro electrophysiology assay performance [1].

Combinatorial Library Synthesis Using Core Scaffold

As a primary amine surrogate linked through a methylene bridge to the pyrimidine core, the pentanamide moiety provides a robust synthetic handle for parallel amide library synthesis. The 2-(dimethylamino)pyrimidin-4-yl-methyl fragment (common to butyramide, pentanamide, hexanamide, and benzamide analogs) is a validated privileged structure for kinase and receptor modulation . Procurement of the pentanamide building block enables diversification at the amide position via standard coupling chemistry, generating focused libraries where the pentanamide serves as both a comparator compound and a synthetic intermediate for further derivatization [2].

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Fragment-like MW and moderate lipophilicity
Aqueous solubility and ligand efficiency screening
Kinase Inhibitor SAR (PDGFRα)
Chain-length variant for hydrophobic pocket mapping
Target affinity and selectivity profiling vs. kinase panel
NaV Channel Antagonist Exploration
Intermediate clogP supporting membrane partitioning
In vitro electrophysiology assay compatibility
Parallel Amide Library Synthesis
Core scaffold with amide coupling handle
Synthetic diversification and comparator evaluation
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